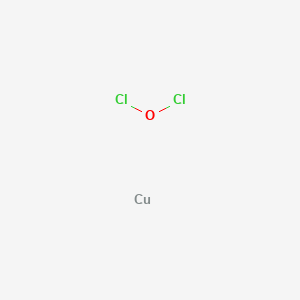

Chloro hypochlorite;copper

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of copper chloride compounds often involves the direct combination of copper and chlorine or the reaction of copper with chlorinated organic compounds. A notable example includes the synthesis of copper(II) chloranilate compounds, which exhibit distinct magnetic properties due to their unique structural arrangements and interactions between copper ions (Kawahara et al., 2004).

Molecular Structure Analysis

Copper chlorides form a variety of molecular structures, including discrete molecular complexes, coordination polymers, and layered structures, depending on the specific ligands and reaction conditions. For instance, chlorobis(methyl pyruvate thiosemicarbazone)copper(I) compounds were synthesized and characterized, showcasing different coordination geometries around the copper center, influenced by the ligand types (Ferrari et al., 1991).

Chemical Reactions and Properties

Copper chlorides participate in a variety of chemical reactions, including amination reactions where copper catalysis facilitates the direct amination of azoles with chloroamines, highlighting copper's pivotal role in facilitating nitrogen incorporation into organic molecules (Kawano et al., 2010).

Physical Properties Analysis

The physical properties of copper chlorides, such as their magnetic behaviors, are of significant interest. The magnetic properties of copper(II) chloranilate compounds, for example, have been thoroughly investigated, demonstrating weak ferromagnetic interactions influenced by the arrangement of copper ions within the compound's structure (Kawahara et al., 2004).

Chemical Properties Analysis

The chemical properties of copper chlorides, including their reactivity and stability, are influenced by their molecular structures. The study of copper(I) complexes with (pyridylmethyl)amide ligands reveals the influence of ligand design on the copper center's coordination environment and the resulting chemical behavior of the complexes (Yang & Houser, 2006).

科学研究应用

1. Electrochemical Study of Copper Chloro-Complexes Concentrated Solutions

- Summary of the Application : Copper chloro-complexes concentrated solutions are being studied for their practical industrial and geological applications. One of the most important applications is their use in redox flow batteries .

- Methods of Application or Experimental Procedures : In this study, high-concentrated copper chloro-complexes solutions with different additives were investigated. The concentration of ligands and additives affects the physicochemical and electrochemical properties of 2 M solutions of Cu(I) and Cu(II). Solutions with calcium chloride and HCl as Cl−source were investigated with Cu:Cl ratios of 1:5 and 1:7 .

2. Avoidance of Corrosion in Seawater

- Summary of the Application : Copper alloys, including copper chloro-complexes, are used in seawater environments due to their resistance to corrosion. One common application is in seawater piping systems .

- Methods of Application or Experimental Procedures : Chlorine/hypochlorite is often added to prevent fouling of seawater piping systems. The effect of chlorine on corrosion and safe levels are discussed in the study .

- Results or Outcomes : The study provides guidance on the safe use of copper alloys in seawater, including the effects of velocity, temperature, and pollutants such as sulphide and ammonia. It also discusses the use of ferrous sulphate additions to prevent corrosion .

3. Copper Chloro-Complexes in Redox Flow Batteries

- Summary of the Application : Copper chloro-complexes are being studied for their use in redox flow batteries, which are a type of rechargeable battery where energy is stored in liquid electrolytes .

- Methods of Application or Experimental Procedures : In this study, high-concentrated copper chloro-complexes solutions with different additives were investigated. The concentration of ligands and additives affects the physicochemical and electrochemical properties of the solutions .

4. Copper Analysis in Aqueous Systems

- Summary of the Application : Monitoring copper in aqueous systems is critical for characterizing pollution sources and mitigating human health risks .

- Methods of Application or Experimental Procedures : This chapter comprehensively evaluates recent advances in analytical methods for detecting copper, including atomic spectrometry, molecular spectrophotometry, electrochemical sensors, voltammetry, and chromatography .

- Results or Outcomes : The study provides a critical evaluation of these complementary approaches and informs the selection of optimal copper quantification techniques for different environmental, industrial, and biological monitoring applications .

5. Copper Chloro-Complexes in Electrowinning Process

- Summary of the Application : Copper chloro-complexes have enabled a more economical electrowinning process than CuSO4 solutions, given that in CuCl electrolytes a one-electron process occurs at a lower potential .

- Methods of Application or Experimental Procedures : In this process, copper is recovered from a solution of copper ions by electrolysis. The copper ions are reduced at the cathode as copper metal, and the copper anode dissolves to maintain the copper ion concentration in the solution .

- Results or Outcomes : The use of copper chloro-complexes in the electrowinning process has maintained a high interest in copper complexes due to its cost-effectiveness .

6. Copper-Based Nanomaterials for Environmental Remediation

- Summary of the Application : Copper-based nanomaterials, including copper chloro-complexes, are used for the remediation of heavy metals, organic pollutants, pharmaceuticals, and other contaminants .

- Methods of Application or Experimental Procedures : This application involves the use of copper-based nanomaterials as catalysts for the degradation of pollutants. The composition, size, shape, and surface properties of the nanomaterials are optimized to enhance their catalytic activity and selectivity .

- Results or Outcomes : Recent advances continue to expand the analytical toolkit for sensitive, selective, and cost-effective copper analysis across diverse aqueous systems .

安全和危害

未来方向

属性

IUPAC Name |

chloro hypochlorite;copper |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2O.Cu/c1-3-2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMOPYJWSFRURD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O(Cl)Cl.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CuO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro hypochlorite;copper | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。